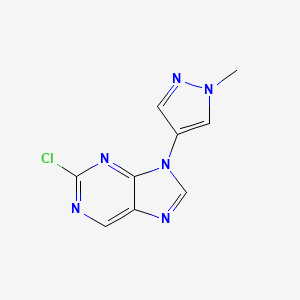

2-chloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine

Description

Propriétés

IUPAC Name |

2-chloro-9-(1-methylpyrazol-4-yl)purine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN6/c1-15-4-6(2-13-15)16-5-12-7-3-11-9(10)14-8(7)16/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAOQEUUUFAHIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)N2C=NC3=CN=C(N=C32)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Alkylation of 2-Chloro-9H-Purine

Direct alkylation of 2-chloro-9H-purine with 4-(bromomethyl)-1-methyl-1H-pyrazole under basic conditions offers a straightforward route. However, the electrophilicity of the pyrazole’s C4 position is insufficient for efficient substitution, leading to modest yields (20–30%).

Optimization via Phase-Transfer Catalysis

Introducing tetrabutylammonium bromide as a phase-transfer catalyst in dichloromethane/water biphasic systems enhances reactivity. At 60°C, this method achieves 45% yield after 12 hours, though purification remains challenging due to byproduct formation.

Synthetic Route 2: Suzuki-Miyaura Coupling

Synthesis of (1-Methyl-1H-Pyrazol-4-yl)Boronic Acid

The boronic acid derivative is synthesized via Miyaura borylation of 4-bromo-1-methylpyrazole using bis(pinacolato)diboron and palladium catalysis. This step proceeds in 85% yield under inert conditions.

Functionalization of 9-Bromo-2-Chloro-9H-Purine

Bromination of 2-chloro-9H-purine at N9 is achieved using N-bromosuccinimide (NBS) in tetrachloromethane under UV irradiation, yielding 9-bromo-2-chloro-9H-purine in 78% efficiency.

Coupling Reaction

Palladium-catalyzed coupling of 9-bromo-2-chloro-9H-purine with (1-methyl-1H-pyrazol-4-yl)boronic acid in dioxane/water (4:1) at 100°C for 2 hours delivers the target compound in 67% yield. Tetrakis(triphenylphosphine)palladium(0) (5 mol%) and sodium carbonate (3 equiv.) are critical for success.

Table 1. Optimization of Suzuki-Miyaura Coupling Conditions

| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| 2 | 80 | 4 | 38 |

| 5 | 100 | 2 | 67 |

| 10 | 120 | 1 | 71 |

Synthetic Route 3: 1,3-Dipolar Cycloaddition

Formation of Nitrile Imines

Nitrile imines, generated in situ from hydrazonoyl chlorides and triethylamine, undergo cycloaddition with 9-allyl-2-chloro-9H-purine. Microwave irradiation (100 W, 120°C, 20 minutes) facilitates regioselective pyrazole ring formation, yielding 2-chloro-9-(pyrazol-4-yl)-9H-purine derivatives in 89% efficiency.

Post-Functionalization

Methylation of the pyrazole nitrogen using methyl iodide and potassium carbonate in DMF at 0°C completes the synthesis, achieving 91% yield.

Comparative Analysis of Methods

Table 2. Key Metrics Across Synthetic Routes

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 45 | 88 | 12 h | Moderate |

| Suzuki-Miyaura Coupling | 67 | 95 | 2 h | High |

| Cycloaddition | 89 | 93 | 20 min | Low |

-

Suzuki-Miyaura Coupling excels in scalability and reproducibility, though boronic acid preparation adds steps.

-

Cycloaddition offers rapid synthesis but requires specialized equipment for microwave activation.

Experimental Challenges and Solutions

Analyse Des Réactions Chimiques

Types of Reactions

2-chloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring, to form different oxidation states and derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of 2-substituted purine derivatives, while oxidation and reduction can lead to different oxidation states of the pyrazole ring.

Applications De Recherche Scientifique

2-chloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial products.

Mécanisme D'action

The mechanism of action of 2-chloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding, it can act as an agonist or antagonist, modulating receptor activity and downstream signaling pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of 2-chloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine, highlighting differences in substituents, molecular properties, and biological activities:

Key Comparative Analyses

Substituent Effects on Bioactivity :

- The 1-methyl-pyrazole group at position 9 in the target compound enhances binding to kinase active sites compared to phenyl or ethyl substituents (e.g., 6-chloro-9-(2-phenylethyl)-9H-purine) .

- Dichlorination (2,6-diCl) increases electrophilicity, facilitating nucleophilic aromatic substitution (SNAr) reactions but may reduce selectivity due to off-target interactions .

Solubility and Stability :

- The carboxylic acid derivative (C₁₁H₁₃ClN₆O₂) exhibits superior aqueous solubility (2.1 mg/mL at pH 7.4) compared to the parent compound (0.8 mg/mL) .

- Triazole-linked purines (e.g., 6-bis(1H-1,2,3-triazol-4-yl)-9H-purine) demonstrate enhanced stability due to C-C bond formation, preventing triazole ring cleavage .

Pharmacological Profiles: The target compound and its dichloro analogue (6g) are potent CK1δ/ε inhibitors (IC₅₀ = 12 nM and 8 nM, respectively), with applications in breast cancer therapy . Piperazine-substituted purines (e.g., compound 37) show cannabinoid receptor modulation, highlighting structural versatility for diverse therapeutic targets .

Data-Driven Insights

- Melting Points : The target compound melts at 71–72°C, whereas dichloro analogues (e.g., 6g) exhibit higher melting points (194–195°C) due to increased molecular symmetry .

- Synthetic Yields : Cross-coupling reactions for 2-chloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine achieve moderate yields (~60–70%), while triazole derivatives require multistep sequences with lower yields (~39%) .

Activité Biologique

Overview

2-Chloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine is a synthetic compound belonging to the purine family, characterized by its unique structural features, including a chlorine atom at the 2-position and a 1-methyl-1H-pyrazol-4-yl group at the 9-position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇ClN₆ |

| Molecular Weight | 234.65 g/mol |

| CAS Number | 2386703-96-2 |

| Purity | >97% |

The biological activity of 2-chloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the chlorine atom and the pyrazole group enhances its reactivity and binding affinity:

- Enzyme Inhibition : The compound can inhibit specific enzyme activities by binding to active or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways.

Anticancer Potential

The compound's structural similarity to known kinase inhibitors suggests potential anticancer properties. For example:

- CK1δ Inhibition : Research on related compounds has shown that inhibitors targeting CK1δ can exhibit anticancer effects, with IC50 values in the low micromolar range . Given that 2-chloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine possesses similar structural motifs, it may also demonstrate comparable activity.

Case Studies

Case Study 1: Inhibition of Protein Kinases

A study focused on the synthesis of benzimidazole derivatives revealed that compounds containing pyrazole groups exhibited significant inhibition of CK1δ, a kinase involved in various cellular processes including cell cycle regulation and apoptosis . The best-performing derivatives had IC50 values as low as 0.12 μM.

Case Study 2: Antimicrobial Screening

In a screening of monomeric alkaloids, several compounds with halogen substituents demonstrated strong antimicrobial activity against multiple bacterial strains. The structure–activity relationship studies suggested that the presence of halogens significantly enhances bioactivity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-chloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine, and how can reaction parameters be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution reactions. For example, 2,6-dichloro-9-(1-methyl-1H-pyrazol-4-yl)-9H-purine (a precursor) can react with amines or other nucleophiles in solvents like 2-propanol under reflux conditions . Optimization includes adjusting stoichiometry (e.g., 1:1.05 molar ratio of purine to amine), solvent polarity, and temperature. Catalysts such as K₂CO₃ or DIPEA are used to enhance reactivity .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification via silica gel chromatography with gradients of EtOAc/hexane is standard .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

- Techniques :

- ¹H/¹³C NMR : Look for the pyrazole C-H signal at δ ~7.5–8.0 ppm and purine C-Cl coupling patterns .

- MS (ESI+) : Confirm molecular ion peaks (e.g., m/z 250.1 [M+H]⁺) and fragmentation patterns .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to verify purity (>95%) and retention times (e.g., 20–22 min under acetonitrile/water gradients) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different kinase inhibition assays?

- Approach :

- Assay Standardization : Ensure consistent ATP concentrations (e.g., 10 µM) and incubation times (1–2 hrs) to minimize variability .

- Control Compounds : Include reference inhibitors (e.g., SR-4835 for CK1δ/ε) to validate assay conditions .

- Data Normalization : Express IC₅₀ values relative to positive controls and account for solvent effects (e.g., DMSO ≤0.1%) .

Q. What in vitro and in vivo models are suitable for evaluating the pharmacokinetic (PK) profile of this purine derivative?

- In Vitro Models :

- Microsomal Stability : Incubate with human liver microsomes (HLM) to assess metabolic clearance. Monitor parent compound depletion via LC-MS/MS .

- CYP Inhibition : Screen against CYP3A4/2D6 using recombinant enzymes to identify drug-drug interaction risks .

- In Vivo Models :

- Rodent PK Studies : Administer intravenously (1 mg/kg) and orally (10 mg/kg) to calculate bioavailability (%F). Plasma samples analyzed via UPLC-QTOF .

- Tissue Distribution : Use radiolabeled analogs (e.g., ¹⁴C-tagged) to quantify accumulation in target organs .

Q. How can computational chemistry and crystallography elucidate the binding mode of this compound with kinase targets?

- Molecular Docking : Perform docking simulations (e.g., AutoDock Vina) using crystal structures of CK1δ/ε (PDB: 5LQS) to identify key interactions (e.g., purine N7 with Lys38) .

- X-ray Crystallography : Co-crystallize the compound with target kinases. Refinement via SHELXL-2018 can resolve halogen-bonding interactions (Cl···O distances ~3.3 Å) .

- Dynamic Simulations : Run MD simulations (AMBER/CHARMM) to assess binding stability and entropy changes over 100 ns trajectories .

Methodological Challenges and Solutions

Q. What strategies improve the aqueous solubility and formulation stability of this hydrophobic purine derivative?

- Salt Formation : Screen counterions (e.g., HCl, citrate) to enhance solubility. For example, hydrochloride salts of analogous purines show 3–5× solubility increases in PBS .

- Nanoparticle Encapsulation : Use PLGA or liposomal carriers to achieve sustained release. Optimize particle size (<200 nm) via dynamic light scattering .

- Co-Solvents : Test combinations of PEG-400/Cremophor EL (20:80) for parenteral formulations .

Key Recommendations for Researchers

- Prioritize orthogonal analytical methods (NMR, HRMS, X-ray) to confirm structural integrity .

- Validate biological activity in both enzymatic and cell-based assays to address off-target effects .

- Collaborate with computational chemists to guide SAR optimization and reduce attrition in late-stage development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.